(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound with the molecular formula C8H7N3O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol typically involves the nitration of benzimidazole derivatives followed by reduction and functionalization. One common method involves the reaction of 2-nitroaniline with formaldehyde under acidic conditions to form the intermediate, which is then cyclized to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
- 2-(Hydroxymethyl)-5-methoxybenzimidazole
- (1H-Benzoimidazol-2-yl)methanol
- (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Comparison: (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(6-nitro-1H-benzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,12H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLPIDVKNQXTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395831 | |
Record name | (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-00-8 | |
Record name | (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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